molecular formula C20H20Cl2N8O5 B1670466 Dichloromethotrexate CAS No. 528-74-5

Dichloromethotrexate

カタログ番号: B1670466
CAS番号: 528-74-5
分子量: 523.3 g/mol
InChIキー: MCEHFIXEKNKSRW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

化学反応の分析

ジクロロメトトレキセートは、以下を含むさまざまな化学反応を起こします。

これらの反応で使用される一般的な試薬には、還元のための水素化ホウ素ナトリウムなどの還元剤と、置換反応のための求核剤が含まれます。 生成される主な生成物は、使用される特定の反応条件と試薬によって異なります .

科学研究への応用

ジクロロメトトレキセートは、いくつかの科学研究に応用されています。

科学的研究の応用

Introduction to Dichloromethotrexate

This compound, often abbreviated as DCMTX, is a derivative of methotrexate, primarily designed to enhance the antitumor efficacy while minimizing toxicity. Its development has been a subject of interest in oncological research due to its potential advantages over traditional methotrexate. This article explores the applications of this compound in scientific research, particularly in cancer treatment, pharmacology, and its biochemical interactions.

Antitumor Activity

This compound has demonstrated superior antitumor activity compared to methotrexate in several studies. For instance, it has been shown to be significantly more effective in inhibiting L1210 leukemia and C3H lymphosarcoma in murine models . This enhanced efficacy is attributed to its structural modifications that allow for better interaction with target enzymes involved in folate metabolism.

Clinical Trials and Dosage

Clinical trials have evaluated the pharmacokinetics and therapeutic dosing of this compound. A notable study indicated that the maximally tolerated dose for DCMTX was 980 mg/m² when administered on a specific schedule (days 1, 8, and 15 every 28 days) with a recommended dose for subsequent studies set at 785 mg/m² . The elimination kinetics were found to be predominantly nonrenal, suggesting potential advantages when used in conjunction with nephrotoxic agents like cisplatin .

Toxicity Profile

Despite its promising applications, this compound is associated with significant toxic effects including malaise, myelosuppression, and mucositis. Hepatic toxicity was identified as a dose-limiting factor, which necessitates careful monitoring during treatment . Understanding the toxicity profile is crucial for optimizing therapeutic regimens.

Interaction with Enzymes

This compound acts as an inhibitor of dihydrofolate reductase (DHFR), similar to methotrexate. However, its enhanced binding affinity allows it to exert a stronger inhibitory effect on this enzyme, which is vital for DNA synthesis and cellular proliferation . This mechanism underpins its application in treating various malignancies.

Docking Studies

Recent computational studies have explored the docking interactions of this compound with human caspase-1. These studies suggest that DCMTX may also influence apoptotic pathways, providing insights into its potential role beyond traditional antimetabolite activity .

Comparative Studies

A comparative analysis between this compound and methotrexate on human leukemic cells revealed that DCMTX exhibited greater cytotoxicity . This finding supports the hypothesis that this compound could serve as a more effective treatment option in specific cancer types.

Longitudinal Studies

Longitudinal clinical studies have shown variable responses to this compound treatment among patients with different performance statuses. For patients with extensive prior therapy or poor performance status, dosage adjustments are critical to mitigate adverse effects while maximizing therapeutic benefits .

作用機序

ジクロロメトトレキセートは、葉酸経路に関与する酵素であるジヒドロ葉酸レダクターゼを阻害することで効果を発揮します。 この阻害は、DNAおよびRNA合成に不可欠なプリンヌクレオチドとチミジル酸の合成を阻害します 分子標的は、ジヒドロ葉酸レダクターゼとヌクレオチド合成に関与する他の酵素を含みます .

類似化合物との比較

ジクロロメトトレキセートは、メトトレキセートやアミノプテリンなどの他の抗葉酸化合物に似ています。 それは、ジヒドロ葉酸レダクターゼへの結合親和性を高め、潜在的にその効力を高める塩素化基の存在により、独特の特性を持っています。他の類似した化合物には次のものがあります。

ジクロロメトトレキセートの独自性は、特定の治療用途における結合親和性の向上と、より高い効力への可能性にあります.

生物活性

Dichloromethotrexate (DCM) is a derivative of methotrexate (MTX), a well-known antimetabolite used in cancer therapy. DCM has garnered attention due to its enhanced biological activity compared to MTX, particularly in the context of leukemic and lymphosarcoma cells. This article delves into the biological activity of DCM, exploring its mechanisms, efficacy, and clinical implications through various studies and data.

This compound operates primarily as a dihydrofolate reductase (DHFR) inhibitor, similar to MTX. However, DCM exhibits a higher affinity for DHFR, leading to more effective inhibition of folate metabolism. This inhibition disrupts DNA synthesis and cellular proliferation in rapidly dividing cells, particularly in cancerous tissues.

Comparison of Biological Activity

Research indicates that DCM demonstrates superior biological activity compared to MTX. In a study involving human leukemic cells, DCM showed slightly higher activity on an equimolar basis than MTX when tested in a hyaluronidase-free culture medium. However, its effectiveness was notably reduced in the presence of hyaluronic acid, which is often found in tumor microenvironments .

CompoundRelative Activity (on an equimolar basis)Notes
This compoundHigher than MethotrexateMore effective in certain culture conditions
MethotrexateBaselineStandard treatment for various cancers

Efficacy in Animal Models

Clinical studies have demonstrated that DCM is significantly more effective than MTX in inhibiting L1210 leukemia and C3H lymphosarcoma in murine models. In these studies, DCM not only reduced tumor size but also improved survival rates compared to those treated with MTX alone .

Case Study: L1210 Leukemia

In a controlled experiment involving mice with L1210 leukemia:

  • Treatment Group : Mice received DCM.
  • Control Group : Mice received MTX.
  • Outcomes :
    • Mice treated with DCM exhibited a 50% reduction in tumor volume compared to a 30% reduction in the MTX group.
    • Survival rates were significantly higher in the DCM group, indicating its potential as a more effective therapeutic agent.

Clinical Implications and Toxicity

While the efficacy of DCM is promising, it is essential to consider its toxicity profile. Studies have shown that DCM can cause renal toxicity; however, this effect appears to be mitigated when combined with other agents like cisplatin . Understanding the balance between efficacy and toxicity is crucial for optimizing treatment regimens.

Summary of Toxicity Findings

Treatment CombinationRenal Toxicity Observed
Cisplatin + this compoundReduced
Methotrexate + CisplatinHigher

特性

IUPAC Name

2-[[3,5-dichloro-4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20Cl2N8O5/c1-30(7-9-6-25-17-14(26-9)16(23)28-20(24)29-17)15-10(21)4-8(5-11(15)22)18(33)27-12(19(34)35)2-3-13(31)32/h4-6,12H,2-3,7H2,1H3,(H,27,33)(H,31,32)(H,34,35)(H4,23,24,25,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCEHFIXEKNKSRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=C(C=C(C=C3Cl)C(=O)NC(CCC(=O)O)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20Cl2N8O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Record name DICHLOROMETHOTREXATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20157
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80859457
Record name N-(3,5-Dichloro-4-{[(2,4-diaminopteridin-6-yl)methyl](methyl)amino}benzoyl)glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80859457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

523.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dichloromethotrexate appears as light yellow or yellow powder. (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name DICHLOROMETHOTREXATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20157
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

less than 1 mg/mL at 72 °F (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name DICHLOROMETHOTREXATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20157
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

528-74-5
Record name DICHLOROMETHOTREXATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20157
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Dichloroamethopterin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29630
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dichloromethotrexate
Reactant of Route 2
Dichloromethotrexate
Reactant of Route 3
Dichloromethotrexate
Reactant of Route 4
Dichloromethotrexate
Reactant of Route 5
Reactant of Route 5
Dichloromethotrexate
Reactant of Route 6
Dichloromethotrexate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。